molecular formula C10H17Cl2N3O2 B3380977 1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride CAS No. 2126162-16-9

1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride

Cat. No.: B3380977
CAS No.: 2126162-16-9
M. Wt: 282.16
InChI Key: MBIFUDUAAYBPRX-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Chemical Reactions Analysis

1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride can be compared with other piperidine derivatives, such as:

  • 1-Methyl-4-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid
  • 3-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid

These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

2-methyl-5-piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-13-9(10(14)15)6-8(12-13)7-2-4-11-5-3-7;;/h6-7,11H,2-5H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIFUDUAAYBPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCNCC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126162-16-9
Record name 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride
Reactant of Route 2
1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride
Reactant of Route 3
1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride
Reactant of Route 4
1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride
Reactant of Route 5
1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride
Reactant of Route 6
1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride

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